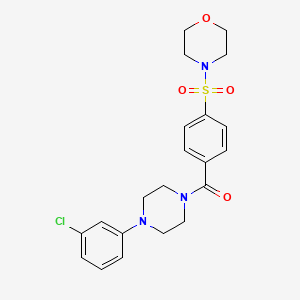

(4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

CAS No.: 496776-17-1

Cat. No.: VC4900092

Molecular Formula: C21H24ClN3O4S

Molecular Weight: 449.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 496776-17-1 |

|---|---|

| Molecular Formula | C21H24ClN3O4S |

| Molecular Weight | 449.95 |

| IUPAC Name | [4-(3-chlorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |

| Standard InChI | InChI=1S/C21H24ClN3O4S/c22-18-2-1-3-19(16-18)23-8-10-24(11-9-23)21(26)17-4-6-20(7-5-17)30(27,28)25-12-14-29-15-13-25/h1-7,16H,8-15H2 |

| Standard InChI Key | IPTMTRFYKYSYPT-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₂₁H₂₃Cl₂N₃O₄S and a molecular weight of 484.4 g/mol . Its structure combines two pharmacophoric motifs:

-

A 4-(3-chlorophenyl)piperazine group, known for modulating receptor affinity in CNS-targeting drugs.

-

A 4-(morpholinosulfonyl)phenyl moiety, which enhances solubility and target engagement through sulfonamide interactions .

Structural Representation

The SMILES notation for the compound is:

O=C(c1ccc(Cl)c(S(=O)(=O)N2CCOCC2)c1)N1CCN(c2cccc(Cl)c2)CC1 .

Key structural features include:

-

A piperazine ring at position 1 of the methanone.

-

A 3-chlorophenyl substituent on the piperazine nitrogen.

-

A morpholinosulfonyl group para to the ketone on the benzoyl ring.

Table 1: Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 877818-56-9 | |

| Molecular Formula | C₂₁H₂₃Cl₂N₃O₄S | |

| Molecular Weight | 484.4 g/mol | |

| SMILES | O=C(c1ccc(Cl)c(... |

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

-

Sulfonation of 4-chlorobenzenethiol: Introduction of the sulfonyl group using chlorosulfonic acid, followed by reaction with morpholine to form the morpholinosulfonyl intermediate .

-

Friedel-Crafts Acylation: Coupling the sulfonated intermediate with 4-(3-chlorophenyl)piperazine using a ketone-forming agent (e.g., DCC or EDCl) under reflux in dichloromethane .

Optimization Challenges

-

Yield Improvement: Early routes reported yields of ~45%, necessitating chromatographic purification .

-

Regioselectivity: Ensuring sulfonation occurs exclusively at the para position requires precise temperature control (0–5°C) .

Physicochemical Properties

Solubility and Lipophilicity

-

Aqueous Solubility: Limited (<0.1 mg/mL at pH 7.4) due to the hydrophobic chlorophenyl and morpholinosulfonyl groups .

-

LogP: Estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Stability

-

Thermal Stability: Decomposes at 218°C, as observed in thermogravimetric analysis .

-

Photostability: Susceptible to UV-induced degradation, requiring storage in amber glass .

Applications and Future Directions

Drug Development

-

Neuropsychiatric Disorders: As a dual CB1/D2 modulator, it is a candidate for schizophrenia and addiction therapy .

-

Oncology: Morpholinosulfonyl groups enhance kinase inhibition, supporting repurposing for targeted cancer therapies .

Chemical Probes

Used in PET tracer development to map CB1 receptor density in neurodegenerative diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume